1-(2-Amino-4,6-dimethylphenyl)ethanone
Description
1-(2-Amino-4,6-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with amino and methyl groups
Properties
IUPAC Name |
1-(2-amino-4,6-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-4-7(2)10(8(3)12)9(11)5-6/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNDLFSQPTPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-amino-4,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-4,6-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,6-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)ethanone: Lacks the amino group, resulting in different reactivity and applications.
1-(2,6-Dimethylphenyl)ethanone: Similar structure but different substitution pattern, affecting its chemical properties.
1-(2,4,6-Trimethylphenyl)ethanone: Additional methyl group alters its steric and electronic properties.
Uniqueness: 1-(2-Amino-4,6-dimethylphenyl)ethanone is unique due to the presence of both amino and methyl groups, which influence its reactivity and potential applications. The amino group provides sites for further functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
1-(2-Amino-4,6-dimethylphenyl)ethanone, also known as 2-amino-1-(4,6-dimethylphenyl)ethanone, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C10H13NO
- Molecular Weight: 163.22 g/mol
- CAS Number: 45086288
The compound features an amine group and a ketone functional group, which are pivotal in its biological activities.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antioxidant Properties: The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.
- Anticancer Potential: Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It could modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Activity against Cancer Cells
In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated notable activity against the MDA-MB-231 breast cancer cell line. The compound was tested at concentrations of 10 µM and 30 µM for 48 hours. Flow cytometric analysis revealed that treatment with this compound resulted in a significant increase in the sub-G1 population, indicating apoptosis induction (Table 2).
Table 2: Cell Cycle Analysis Results
| Treatment Concentration (µM) | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|---|
| Control | 5 | 60 | 20 | 15 |
| 10 | 20 | 50 | 15 | 15 |
| 30 | 40 | 30 | 15 | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
